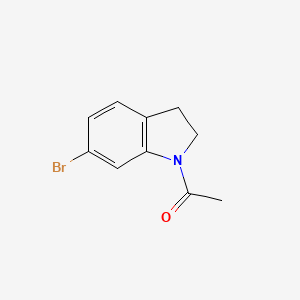

5-溴-2,2-二甲基-2,3-二氢-1H-茚-1-酮

描述

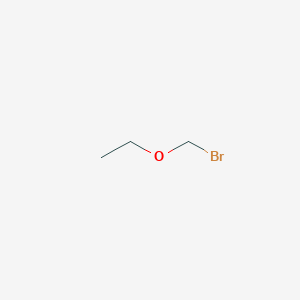

The compound of interest, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, is a brominated organic molecule that is likely to possess interesting chemical properties and reactivity due to the presence of the bromine atom and the indenone structure. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of α-bromo ketones, which are structurally related to the compound of interest, can be achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant in a one-pot protocol that proceeds in water, yielding a variety of α-bromo ketones . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of brominated indole derivatives through condensation reactions in ethanol under reflux conditions indicates that brominated compounds can be synthesized through relatively straightforward procedures .

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using various spectroscopic and thermal tools, and their crystal structures can be confirmed by X-ray single crystal diffraction . The Hirshfeld surface analysis and density functional theory (DFT) calculations can provide insights into intermolecular interactions and electronic properties . These techniques could be applied to analyze the molecular structure of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Chemical Reactions Analysis

Brominated indan-1-ones exhibit regioselective bromination under acidic and basic conditions, leading to products with different substitution patterns . This indicates that the bromination of the compound of interest could also be influenced by reaction conditions. Furthermore, the reactivity of brominated building blocks in organic synthesis can lead to the formation of various heterocycles and carbocycles, although yields may vary .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the presence of non-classical hydrogen bonds and π-π interactions can affect the stability and reactivity of these compounds . The thermal stability of brominated organic compounds can be significant, with some compounds remaining stable up to 215°C . The molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for understanding the reactivity of the compound .

科学研究应用

有机合成与化学反应性

5-溴-2,2-二甲基-2,3-二氢-1H-茚-1-酮在有机合成中作为一种多功能前体。例如,其结构类似物已被用于合成安替比林衍生物,展示了该分子在创造具有潜在药用应用的化合物中的实用性(Saeed et al., 2020)。此外,类似结构的溴化衍生物已经证明在合成光致变色和光磁材料中发挥作用,表明5-溴-2,2-二甲基-2,3-二氢-1H-茚-1-酮有可能有助于开发具有独特光学和磁性性质的新材料(Cao et al., 2015)。

材料科学与光物理性质

对溴代茚衍生物的研究揭示了它们在材料科学中的重要性,特别是在设计和合成光响应材料方面。这些化合物在探索光物理性质方面起着关键作用,推动了对光诱导分子过程的理解和光致变色物质的发展(Chen et al., 2010)。这一研究领域对智能窗户、分子开关和数据存储技术的应用至关重要。

分子结构与晶体工程

通过X射线晶体学等技术研究溴代茚衍生物的分子结构和分子间相互作用,可以深入了解晶体工程和设计具有所需性质的分子组装体。例如,在类似化合物中分析晶体堆积和氢键结构有助于开发具有特定机械、光学或电子性质的材料(El-Hiti et al., 2018)。理解这些相互作用对于合理设计用于催化、分离和传感器应用的新材料至关重要。

安全和危害

While specific safety and hazard information for “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is not available, general precautions should be taken while handling it. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

5-bromo-2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRNUNIYUKQVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456668 | |

| Record name | 5-Bromo-2,2-dimethylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

495414-32-9 | |

| Record name | 5-Bromo-2,2-dimethylindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)